molecular formula C12H15ClN4O2 B1398405 N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219957-69-3

N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1398405
M. Wt: 282.72 g/mol
InChI Key: TYJHEIMEDCCJCY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[4,3-c]pyridine ring, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also contains a carboxamide group (-CONH2), which is a common functional group in bioactive molecules .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . The synthesis typically involves the introduction of various functional groups to the pyridine ring .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Synthesis of Novel Compounds

    N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride has been used in the synthesis of new heterocyclic compounds. These compounds have been explored for their potential in various scientific fields. For instance, research led by Karthikeyan, Vijayakumar, & Sarveswari (2014) focused on synthesizing substituted pyrazolo[4,3-c]pyridine-3-ols.

  • Antimicrobial Activities

    Compounds derived from this chemical have been investigated for their antimicrobial properties. Altalbawy (2013) conducted studies on the antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives.

Tuberculosis Research

  • Mycobacterium Tuberculosis Inhibitors: A study by Samala, Devi, Nallangi, Yogeeswari, & Sriram (2013) involved the development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel inhibitors for Mycobacterium tuberculosis pantothenate synthetase, highlighting the potential of this compound in tuberculosis research.

Tautomerism Studies

  • Structural Analysis in Crystal and Solution: The compound has been a subject of interest in studying the tautomerism of aza heterocycles. Gubaidullin, Nabiullin, Kharlamov, & Buzykin (2014) examined the structure of spontaneous transformation products of a similar compound in crystal and solution.

Cancer Research

  • Cytotoxicity Studies: In the field of cancer research, Hassan, Hafez, & Osman (2014) synthesized and evaluated the cytotoxicity of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in developing potential anticancer agents.

Antileishmanial Research

properties

IUPAC Name

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c17-12(14-6-8-2-1-5-18-8)11-9-7-13-4-3-10(9)15-16-11;/h1-2,5,13H,3-4,6-7H2,(H,14,17)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJHEIMEDCCJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)NCC3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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